molecular formula C16H15NO4 B352959 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-22-0

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

Cat. No. B352959
CAS RN: 609335-22-0
M. Wt: 285.29g/mol
InChI Key: LSRSKTDYXLLLPU-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MOB, is a synthetic compound that belongs to the benzoxazole class of compounds. MOB has been studied extensively for its potential use in the field of biomedical research due to its unique properties and mechanism of action.

Scientific Research Applications

Catalysis in Organic Synthesis

This compound can be used in catalytic protocols for the synthesis of organic compounds. It may serve as a catalyst in the Michael addition of N-heterocycles to chalcones, a process that is significant for the preparation of potential bioactive compounds .

Synthesis of Bioactive Natural Products

Due to the presence of nitrogen-containing heteroarene units, which are common in natural products and biologically active synthetic compounds, this compound could be a precursor in the synthesis of bioactive natural products .

Development of Pharmaceuticals

The structural characteristics of benzoxazolone derivatives make them suitable for binding with target molecules, potentially leading to a variety of biological effects. This makes them valuable in the development of new pharmaceuticals .

Agricultural Chemicals

Compounds like 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one could be used in the formulation of fungicides, bactericides, and herbicides due to their efficiency as components in these formulations .

Green Chemistry

The compound’s potential use in green chemistry is notable. It can be involved in reactions with good green metrics, which is an important consideration in sustainable organic synthesis .

Material Science

In material science, such compounds can be used to improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They may also serve as antioxidants, ultraviolet absorbers, and flame retardants .

Conducting Polymers

The methoxyphenoxy group in the compound’s structure suggests its utility in the synthesis of conducting polymers, which are crucial for various electronic applications .

Photostable and Persistent Analogs

Research into photostable and persistent analogs of plant hormones like abscisic acid could benefit from the use of this compound, as it may provide a stable framework for developing such analogs .

properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRSKTDYXLLLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

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